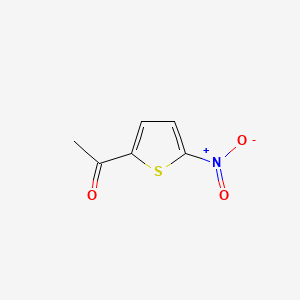

2-Acetyl-5-nitrothiophene

Overview

Description

2-Acetyl-5-nitrothiophene (2-AN) is a synthetic, organic compound with a wide range of biological applications. It is an aromatic heterocyclic compound, which is composed of a five-membered ring containing two carbon atoms, one nitrogen atom and two sulfur atoms. 2-AN has a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, antibacterial and antineoplastic activities. 2-AN is widely used as a pharmaceutical and research tool in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Building-Block Applications

2-Acetyl-5-nitrothiophene serves as a valuable building-block in organic synthesis. For instance, Eller and Holzer (2006) synthesized novel 3-acetyl-2-aminothiophenes using a modified Gewald reaction, highlighting its utility in creating thiophene azo dyes. This shows the compound's potential in developing new dyes and pigments with specific properties (Eller & Holzer, 2006).

Chemical Reactions and Properties

2-Acetyl-5-nitrothiophene is also involved in various chemical reactions. For example, the nitration of the oximes of 2-acetylthiophene, leading to pure 2-acetyl-5-nitrothiophenes, was developed by Fabrichnyǐ et al. (1973). This process emphasizes its reactivity and the possibility of generating pure compounds for further applications (Fabrichnyǐ et al., 1973).

Reactivity with Other Compounds

The reactivity of 5-acetyl-2-chloro-3-nitrothiophene with various compounds, as studied by Puschmann and Erker (1994, 1993), provides insights into accessing substituted thiophene derivatives. These studies contribute to understanding the compound's behavior in different chemical environments and its potential applications in creating new heterocyclic compounds (Puschmann & Erker, 1994), (Puschmann & Erker, 1993).

Role in Catalysis

The role of 2-acetyl-5-nitrothiophene in catalysis is highlighted in the study by Consiglio et al. (1981). They investigated the kinetics of substitution reactions involving this compound, showing its potential in catalytic processes (Consiglio et al., 1981).

Physico-chemical Characteristics

Breccia et al. (1990) examined a series of nitrothiophene derivatives, including 2-acetyl-5-nitrothiophene, for their physico-chemical properties. Their study contributes to understanding the compound's physical and chemical behavior, which is crucial for its application in various scientific fields (Breccia et al., 1990).

Mechanism of Action

Target of Action

It is known that nitrothiophenes, the broader class of compounds to which 2-acetyl-5-nitrothiophene belongs, have been used as antibacterial, antiprotozoal, and anthelminthic drugs . This suggests that the compound may interact with biological targets that are crucial for the survival or replication of these organisms.

Mode of Action

Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .

properties

IUPAC Name |

1-(5-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUIQITENCDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192678 | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-5-nitrothiophene | |

CAS RN |

39565-00-9 | |

| Record name | 1-(5-Nitro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl (5-nitro-2-thienyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 1-(5-nitrothiophen-2-yl)ethanone?

A1: 1-(5-nitrothiophen-2-yl)ethanone acts as a key starting material in the synthesis of chalcone analogues via an S(RN)1 mechanism. [, ] This electron-transfer chain reaction involves the reaction of 1-(5-nitrothiophen-2-yl)ethanone with cyclic nitronate anions. This process highlights the compound's ability to undergo specific chemical transformations relevant to medicinal chemistry and drug development. [, ]

Q2: What specific reaction does 1-(5-nitrothiophen-2-yl)ethanone undergo in this context?

A2: 1-(5-nitrothiophen-2-yl)ethanone, specifically in its brominated form as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, reacts with various cyclic nitronate anions. [, ] This reaction proceeds through an S(RN)1 mechanism, ultimately forming α,β-unsaturated ketones, which are analogous in structure to chalcones. [, ]

Q3: What are the broader implications of this research regarding 1-(5-nitrothiophen-2-yl)ethanone?

A3: This research demonstrates a novel and efficient method to synthesize a diverse range of chalcone analogues using 1-(5-nitrothiophen-2-yl)ethanone as a starting material. [, ] This has significant implications for medicinal chemistry as chalcones are known for their various biological activities. This synthetic route opens possibilities for developing new drug candidates with potentially improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)